N-(2-methyl-1H-benzimidazol-6-yl)-1-oxo-2-(propan-2-yl)-1,2-dihydroisoquinoline-4-carboxamide
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Overview
Description
N-(2-methyl-1H-benzimidazol-6-yl)-1-oxo-2-(propan-2-yl)-1,2-dihydroisoquinoline-4-carboxamide is a complex organic compound that belongs to the class of benzimidazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methyl-1H-benzimidazol-6-yl)-1-oxo-2-(propan-2-yl)-1,2-dihydroisoquinoline-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole core, followed by the introduction of the isoquinoline moiety. Key steps include:
Formation of Benzimidazole Core: The benzimidazole core is synthesized through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Introduction of Isoquinoline Moiety: The isoquinoline moiety is introduced via a Friedländer synthesis, which involves the reaction of an aromatic aldehyde with a ketone in the presence of a base.
Coupling Reaction: The final step involves coupling the benzimidazole core with the isoquinoline moiety using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow reactors for large-scale synthesis, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-methyl-1H-benzimidazol-6-yl)-1-oxo-2-(propan-2-yl)-1,2-dihydroisoquinoline-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of reduced benzimidazole and isoquinoline derivatives.
Substitution: Formation of substituted benzimidazole and isoquinoline derivatives.
Scientific Research Applications
N-(2-methyl-1H-benzimidazol-6-yl)-1-oxo-2-(propan-2-yl)-1,2-dihydroisoquinoline-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-methyl-1H-benzimidazol-6-yl)-1-oxo-2-(propan-2-yl)-1,2-dihydroisoquinoline-4-carboxamide involves its interaction with specific molecular targets within cells. It may inhibit certain enzymes or receptors, leading to disruption of cellular processes. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2-methyl-1H-benzimidazol-5-yl)-1-oxo-2-(propan-2-yl)-1,2-dihydroisoquinoline-4-carboxamide
- N-(2-methyl-1H-benzimidazol-7-yl)-1-oxo-2-(propan-2-yl)-1,2-dihydroisoquinoline-4-carboxamide
Uniqueness
N-(2-methyl-1H-benzimidazol-6-yl)-1-oxo-2-(propan-2-yl)-1,2-dihydroisoquinoline-4-carboxamide is unique due to its specific substitution pattern on the benzimidazole and isoquinoline rings, which can confer distinct biological activities and chemical properties compared to similar compounds.
Properties
Molecular Formula |
C21H20N4O2 |
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Molecular Weight |
360.4 g/mol |
IUPAC Name |
N-(2-methyl-3H-benzimidazol-5-yl)-1-oxo-2-propan-2-ylisoquinoline-4-carboxamide |
InChI |
InChI=1S/C21H20N4O2/c1-12(2)25-11-17(15-6-4-5-7-16(15)21(25)27)20(26)24-14-8-9-18-19(10-14)23-13(3)22-18/h4-12H,1-3H3,(H,22,23)(H,24,26) |
InChI Key |
HJCMHIKQYUNVJE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(N1)C=C(C=C2)NC(=O)C3=CN(C(=O)C4=CC=CC=C43)C(C)C |
Origin of Product |
United States |
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